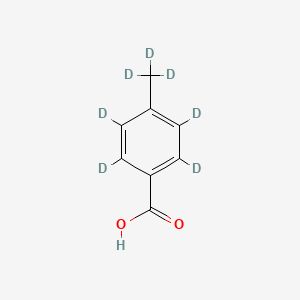
Jak/hdac-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak/hdac-IN-2 is a potent dual-target inhibitor that effectively suppresses Janus kinase 1 and 2 (JAK1/2) and histone deacetylase 3 and 6 (HDAC3/6) at nanomolar concentrations . This compound exhibits proapoptotic properties, inhibits histone deacetylation, and impedes signal transducer and activator of transcription 3 (STAT3) phosphorylation, demonstrating notable antiproliferative activity against various hematological malignancies and solid tumors .
Preparation Methods
The synthesis of Jak/hdac-IN-2 involves the preparation of a 2-amino-4-phenylaminopyrimidine scaffold . The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: The amino and phenylamino groups are introduced through substitution reactions under controlled conditions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
For industrial production, the synthesis is scaled up, and reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process .
Chemical Reactions Analysis
Jak/hdac-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: this compound can undergo substitution reactions with various reagents to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Jak/hdac-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of JAK and HDAC enzymes.
Biology: The compound is employed in biological studies to investigate its effects on cell proliferation, apoptosis, and signal transduction pathways.
Medicine: this compound is explored for its potential therapeutic applications in treating hematological malignancies and solid tumors.
Mechanism of Action
Jak/hdac-IN-2 exerts its effects by inhibiting both JAK and HDAC enzymes. The inhibition of JAK1/2 leads to the suppression of the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival . By inhibiting HDAC3/6, the compound prevents histone deacetylation, leading to alterations in gene expression and induction of apoptosis . The combined inhibition of these pathways results in significant antiproliferative and proapoptotic effects .
Comparison with Similar Compounds
Jak/hdac-IN-2 is unique due to its dual-target inhibition of both JAK and HDAC enzymes. Similar compounds include:
Delgocitinib: A specific JAK inhibitor with potent activity against JAK1, JAK2, JAK3, and Tyk2.
Tofacitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis.
Ruxolitinib: A selective JAK1/2 inhibitor with antitumor activity.
Panobinostat: An HDAC inhibitor used in the treatment of multiple myeloma.
This compound stands out due to its ability to simultaneously target both JAK and HDAC pathways, offering a synergistic approach to cancer treatment .
Properties
Molecular Formula |
C28H38N6O5S |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
7-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]-N-hydroxyheptanamide |
InChI |
InChI=1S/C28H38N6O5S/c1-20-19-29-27(31-21-13-15-23(16-14-21)39-17-8-6-5-7-12-25(35)33-36)32-26(20)30-22-10-9-11-24(18-22)40(37,38)34-28(2,3)4/h9-11,13-16,18-19,34,36H,5-8,12,17H2,1-4H3,(H,33,35)(H2,29,30,31,32) |
InChI Key |
YJVWRVUQZNYKON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)
